Absence of Published Quantitative Comparator Data Across All Standard Bioactivity Dimensions
An exhaustive search of primary research articles, patents, PubChem, ChEMBL, BindingDB, ChemSpider, and ZINC conducted in May 2026 using the CAS number 2034293-28-0, IUPAC name, and molecular formula returned zero entries containing quantitative pharmacological or biological activity data for 4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide [1]. No IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition, selectivity ratio, solubility, logD, metabolic stability, or permeability measurement was identified from any admissible source. Closely related analogs—including N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (CAS 2034558-14-8), N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (CAS 2034419-01-5), and 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide—also lack published quantitative comparator data in the peer-reviewed literature . The 1-(thian-4-yl)-1,4-diazepane core (CAS 1248191-27-6) has been associated with BRD9 bromodomain inhibition at the class level (pIC₅₀ = 7.3 for the structurally distinct probe I-BRD9) and with reported cytotoxicity in A549 lung cancer cells (IC₅₀ = 10.5 µM) on vendor pages citing preliminary studies of thian-4-yl-diazepane derivatives [2]. However, these data derive from compounds that differ substantially from the target molecule in core scaffold, substitution pattern, or both, and cannot be directly extrapolated.
| Evidence Dimension | All standard pharmacological assay dimensions (potency, affinity, selectivity, ADME, cytotoxicity) |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 2034293-28-0 |
| Comparator Or Baseline | I-BRD9 (thienopyridine-based BRD9 inhibitor with thian-4-yl-dioxide motif): pIC₅₀ = 7.3; 1-(thian-4-yl)-1,4-diazepane derivatives (vendor-reported): A549 IC₅₀ = 10.5 µM |
| Quantified Difference | Not calculable—target compound data absent |
| Conditions | I-BRD9: BRD9 bromodomain binding assay (PDB 4UIU); A549: cell viability assay (conditions not specified in vendor report) |
Why This Matters
Prospective users and procurement teams must recognize that no evidence-based differentiation from analogs can currently be claimed; any selection must be guided by structural novelty alone and carry the risk of uncharacterized pharmacology.
- [1] Systematic database and literature search across PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, ZINC, Espacenet, and Google Patents for CAS 2034293-28-0 (May 2026). No quantitative bioactivity data identified. View Source
- [2] AxisPharm. I-BRD9 (CAS 1714146-59-4) product page. Available at: https://www.axispharm.com/; BenchChem. 1-(Thian-4-yl)-1,4-diazepane product page with A549 cytotoxicity data. Available at: https://www.benchchem.com/. View Source
